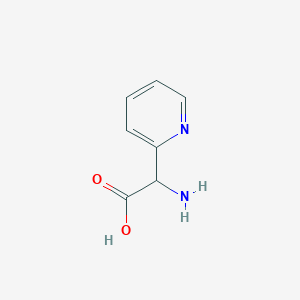

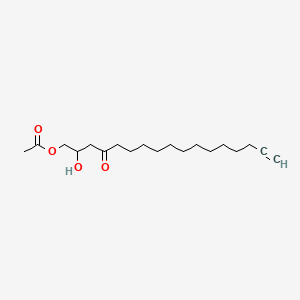

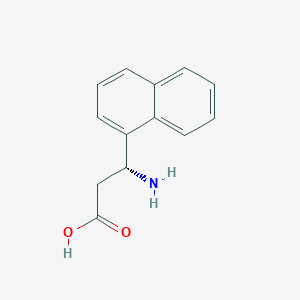

2-Amino-2-(pyridin-2-YL)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Amino-2-(pyridin-2-yl)acetic acid involves various strategies, including one-pot reactions and domino processes. For instance, a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates has been used to synthesize 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters with yields up to 77% . Another approach includes the use of N-protected amino acids, which are converted to ynone systems and then to enaminone systems, followed by a formal [2+2] cycloaddition with electron-poor acetylenes to produce pyridines with an amino-acid substituent . Additionally, functionalized 2-aminohydropyridines and 2-pyridinones have been synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various techniques, including NMR and X-ray crystallography. For example, the unexpected formation of a cyclic imide product from 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid was fully characterized using these methods . The molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids were also discussed based on spectral and X-ray data, highlighting the importance of structural studies in understanding the properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are sensitive to the nature of the reagents and the reaction conditions. For example, the outcome of the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids was found to be highly dependent on the acidity of the reaction medium, leading to a variety of interesting bicyclic heterocycles . The intermolecular [2+2]-photocycloaddition is another key reaction used in the synthesis of cyclic γ-aminobutyric acid analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The regioselective formation of 3-methyl substituted derivatives from citraconic anhydride indicates the influence of substituents on the reactivity of the compounds . The tautomeric forms of the bicyclic products in solution also vary according to their substitution pattern, which can affect their physical properties and potential applications .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interaction Studies

- Crystal Structure of Fluroxypyr : 2-Amino-2-(pyridin-2-yl)acetic acid, in the form of fluroxypyr, has been studied for its crystal structure. The study revealed that it forms a three-dimensional network through N—H⋯O, O—H⋯O, and N—H⋯F hydrogen bonds, alongside weak π–π interactions, indicating its potential for intricate molecular interactions (Park et al., 2016).

Biochemical Applications and Metal Ion Binding

- ATCUN-Like Copper(II) Binding Sites : The condensation of (pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid with a Phe−Gly dipeptide resulted in derivatives with ATCUN-like metal ion binding sites. This signifies the compound's potential in chelation and metal ion interaction studies (Boa et al., 2005).

Synthetic Chemistry and Molecular Design

- Synthesis of γ-Aminobutyric Acid Analogues : The compound's derivatives have been used in the synthesis of cyclic γ-aminobutyric acid analogues, highlighting its utility in the construction of complex molecular structures (Petz et al., 2019).

- Synthesis of Pyridine Substituted Amino Acids : Research has been conducted on the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent. This illustrates the potential of 2-Amino-2-(pyridin-2-yl)acetic acid in the development of biologically active substances (Shilin et al., 2019).

Chemical Complex Formation and Drug Synthesis

- Synthesis of Antimycobacterial Agents : The derivative [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide was synthesized and tested for antimycobacterial activity. This suggests the compound's relevance in drug synthesis and antimicrobial studies (Mamolo et al., 2001).

Eigenschaften

IUPAC Name |

2-amino-2-pyridin-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBAFRWEGCWGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401016 |

Source

|

| Record name | Amino(pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(pyridin-2-YL)acetic acid | |

CAS RN |

62451-88-1 |

Source

|

| Record name | Amino(pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)